molecular formula C15H21BClNO4 B12074828 3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12074828
M. Wt: 325.6 g/mol
InChI Key: ZWRVGWBZDVWGPJ-UHFFFAOYSA-N
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Description

3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a chloro group, a tetrahydrofuran-3-yl ether, and a dioxaborolan-2-yl group. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Preparation Methods

The synthesis of 3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: Starting from a suitable pyridine precursor, the chloro group is introduced via electrophilic substitution.

    Introduction of the tetrahydrofuran-3-yl ether: This step involves the reaction of the pyridine derivative with tetrahydrofuran under specific conditions to form the ether linkage.

    Formation of the dioxaborolan-2-yl group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolan-2-yl group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of advanced materials and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The chloro group and dioxaborolan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine include:

    3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-bromopyridine: Similar structure but with a bromine atom instead of the dioxaborolan-2-yl group.

    2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the chloro group.

    3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the tetrahydrofuran-3-yl ether group.

Properties

Molecular Formula

C15H21BClNO4

Molecular Weight

325.6 g/mol

IUPAC Name

3-chloro-2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H21BClNO4/c1-14(2)15(3,4)22-16(21-14)10-7-12(17)13(18-8-10)20-11-5-6-19-9-11/h7-8,11H,5-6,9H2,1-4H3

InChI Key

ZWRVGWBZDVWGPJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCOC3)Cl

Origin of Product

United States

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